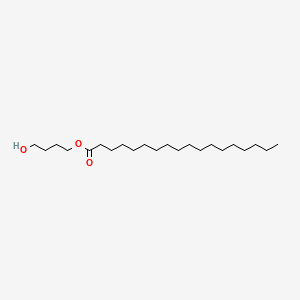
Azane;dihydroxy(oxo)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azane;dihydroxy(oxo)phosphanium is a chemical compound with the molecular formula H₃O₃P. It is a derivative of phosphoric acid and is characterized by the presence of two hydroxyl groups and one oxo group attached to a phosphorus atom. This compound is of significant interest in various fields of chemistry due to its unique structural and reactive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azane;dihydroxy(oxo)phosphanium can be synthesized through several methods. One common approach involves the hydrolysis of dialkyl or aryl esters of phosphonate compounds. These esters undergo hydrolysis readily, yielding valuable materials with wide applications in pharmaceuticals and agriculture . Another method involves the reaction of phosphoric acid derivatives with appropriate reagents under controlled conditions to introduce the hydroxyl and oxo groups .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale hydrolysis processes. These processes are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for its various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Azane;dihydroxy(oxo)phosphanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic reagents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphoric acid derivatives, while reduction reactions may produce phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
Azane;dihydroxy(oxo)phosphanium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic and inorganic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of Azane;dihydroxy(oxo)phosphanium involves its interaction with molecular targets through its hydroxyl and oxo groups. These interactions can lead to the formation of stable complexes with various biomolecules, influencing their structure and function. The compound can also participate in catalytic processes, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Azane;dihydroxy(oxo)phosphanium include:
Phosphoric acid: H₃PO₄, which has three hydroxyl groups attached to a phosphorus atom.
Phosphonic acid: H₃PO₃, which has two hydroxyl groups and one hydrogen atom attached to a phosphorus atom.
Phosphinic acid: H₃PO₂, which has one hydroxyl group and two hydrogen atoms attached to a phosphorus atom
Uniqueness
Its ability to form stable complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
13446-12-3 |
|---|---|
Molekularformel |
H5NO3P+ |
Molekulargewicht |
98.019 g/mol |
IUPAC-Name |
azanium;phosphenic acid |
InChI |
InChI=1S/H3N.HO3P/c;1-4(2)3/h1H3;(H,1,2,3)/p+1 |
InChI-Schlüssel |
PYCBFXMWPVRTCC-UHFFFAOYSA-O |
SMILES |
N.O[P+](=O)O |
Kanonische SMILES |
[NH4+].O[P+](=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2,5]-DIBENZO-21-CROWN-7](/img/structure/B3366200.png)

![4-Benzyl-6-methylene-[1,4]oxazepane](/img/structure/B3366222.png)


![[3,3'-Bipyridine]-5-carboxamide](/img/structure/B3366255.png)

![Octadecanamide, N,N'-[(methylimino)di-3,1-propanediyl]bis-](/img/structure/B3366273.png)

